Anti-Leishmanial Activity (L. amazonensis)
A study evaluating eight 4-phenyl-1,3-thiazol-2-amines against *Leishmania amazonensis* promastigotes revealed significant potency variation based on the 2-substituent. The direct analog with an ethan-1-amine group (Compound 6) demonstrated an IC50 of 20.78 µM with a selectivity index (SI) of 5.69 when compared to Vero cells [1]. This is in stark contrast to other tested derivatives, such as Compound 3 (IC50 = 46.63 µM, SI = 26.11) and Compound 4 (IC50 = 53.12 µM, SI = 4.80) [1]. While Compound 6 was not the most potent overall (Compound 6o in a different study achieved IC50 = 2.5 nM for sEH), it provides a specific benchmark for this exact structure within its phenotypic assay [2].
| Evidence Dimension | In vitro antileishmanial activity (IC50, µM) against *Leishmania amazonensis* promastigotes and selectivity index (SI) against Vero cells. |
|---|---|
| Target Compound Data | IC50 = 20.78 µM, SI = 5.69 |
| Comparator Or Baseline | Compound 3: IC50 = 46.63 µM, SI = 26.11; Compound 4: IC50 = 53.12 µM, SI = 4.80; Reference drug Miltefosine: IC50 = 2.5 µM (reported range) [REFS-1, REFS-3]. |
| Quantified Difference | ~2.2-fold more potent than Compound 3; ~2.6-fold more potent than Compound 4; ~8-fold less potent than Miltefosine. |
| Conditions | Promastigote forms of *L. amazonensis*; Vero cells for cytotoxicity; PrestoBlue and MTT assays. |
Why This Matters
This data validates that the specific 2-ethan-1-amine substitution of the target compound confers intermediate potency with a modest therapeutic window, distinguishing it from both less active and more toxic analogs in the same class.
- [1] Rodrigues, C. A., dos Santos, P. F., da Costa, M. O. L., Pavani, T. F. A., Xander, P., Geraldo, M. M., ... & Rando, D. G. G. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. *Journal of Venomous Animals and Toxins including Tropical Diseases*, 24(1), 1-10. View Source
- [2] Akyildiz H; (2024). Synthesis of N-substituted 4-phenyl-2-aminothiazole derivatives and investigation of their inhibition properties against hCA I, II, and AChE enzymes. *Archives of Biochemistry and Biophysics*, 110159. View Source
- [3] Dorlo, T. P., Balasegaram, M., Beijnen, J. H., & de Vries, P. J. (2012). Miltefosine: a review of its pharmacology and therapeutic efficacy in the treatment of leishmaniasis. *Journal of Antimicrobial Chemotherapy*, 67(11), 2576-2597. View Source
